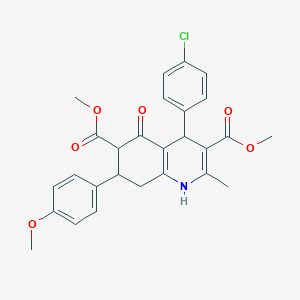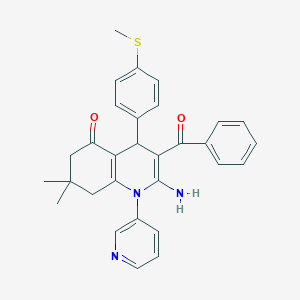![molecular formula C23H14Cl2N4O B283913 6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, commonly known as DPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
作用機序
The mechanism of action of DPP is not fully understood, but studies suggest that it acts by inhibiting various cellular pathways involved in cancer cell growth and inflammation. DPP has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and matrix metalloproteinase-9, which play a role in cancer cell proliferation and invasion. Additionally, DPP has been found to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DPP has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Studies have shown that DPP can reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which play a role in chronic inflammation and cancer development. Additionally, DPP has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using DPP in lab experiments is its high yield synthesis method, which allows for large-scale production of the compound. Additionally, DPP has been found to be relatively stable and easy to handle in lab experiments. However, one limitation of using DPP is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for the research and development of DPP. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DPP and its potential applications in drug development. Future research may also explore the use of DPP in combination with other compounds for enhanced efficacy in cancer treatment and neuroprotection.
合成法
The synthesis of DPP involves a multi-step process that includes the reaction of 2-naphthol with chloroacetonitrile, followed by the reaction of the resulting product with 2,3-dichlorobenzaldehyde and ammonium acetate. The final product is purified through recrystallization to obtain DPP in high yield.
科学的研究の応用
DPP has shown potential in various scientific research applications, including drug development, cancer treatment, and neuroprotection. Studies have shown that DPP exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, DPP has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C23H14Cl2N4O |
|---|---|
分子量 |
433.3 g/mol |
IUPAC名 |
6-amino-4-(2,3-dichlorophenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H14Cl2N4O/c24-17-7-3-6-15(20(17)25)18-16(11-26)22(27)30-23-19(18)21(28-29-23)14-9-8-12-4-1-2-5-13(12)10-14/h1-10,18H,27H2,(H,28,29) |
InChIキー |
CHOBFNPKBPTXOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=C(C(=CC=C5)Cl)Cl |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=C(C(=CC=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B283832.png)
![5-acetyl-4-[4-(benzyloxy)-2,3-dibromo-5-methoxyphenyl]-6-phenyl-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B283834.png)
![4-{4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B283835.png)
![ethyl [2-({5-oxo-3-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetate](/img/structure/B283837.png)
![2-[4-(allyloxy)-2-chloro-5-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B283839.png)
![6-acetyl-2-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B283841.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)




![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
